molecular formula C30H52O2 B1230088 Ginsenosides CAS No. 74749-74-9

Ginsenosides

Cat. No.: B1230088
CAS No.: 74749-74-9
M. Wt: 444.7 g/mol
InChI Key: NLHQJXWYMZLQJY-SWIZOJJJSA-N
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Chemical Reactions Analysis

Types of Reactions: Ginsenosides undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the structure and enhancing the bioavailability of this compound.

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include formic acid, methanol, and various enzymes . The conditions for these reactions often involve specific temperatures, pH levels, and the presence of catalysts to facilitate the desired transformations.

Major Products: The major products formed from these reactions include different types of this compound with varying biological activities. For example, the hydrolysis of this compound can produce bioactive metabolites such as compound K .

Biological Activity

Ginsenosides are the primary bioactive compounds found in Panax ginseng, a traditional herbal medicine known for its diverse pharmacological effects. These saponins exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, immunomodulatory, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Overview of this compound

This compound can be categorized into two main types based on their chemical structure: protopanaxadiol (PPD) and protopanaxatriol (PPT). Each type exhibits distinct pharmacological properties and mechanisms of action.

Type Examples Primary Effects
Protopanaxadiol (PPD)Rb1, Rd, Rg3Anti-cancer, cardioprotective
Protopanaxatriol (PPT)Rg1, ReNeuroprotective, anti-inflammatory

This compound exert their biological effects through various mechanisms:

  • Cell Proliferation and Apoptosis : Ginsenoside Rd has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines by upregulating caspases involved in the apoptotic pathway . In particular, it enhances H2O2-induced apoptosis through a mitochondria-dependent mechanism.
  • Cardiovascular Protection : Ginsenoside Rd acts as a voltage-independent Ca²⁺ channel blocker, reducing cholesterol accumulation in macrophages and potentially preventing atherosclerosis . This protective effect extends to cardiomyocytes, where it modulates calcium currents to maintain cardiac function.
  • Antitumor Activity : Recent studies indicate that this compound such as CK (Compound K), Rh2(S), and Rg3(S) exhibit significant inhibitory effects on tumor cells. For example, Rg3(S) promotes early apoptosis of tumor cells after liver metabolism, demonstrating enhanced anticancer activity compared to its prodrug form .

Study 1: Ginsenoside Metabolism and Anticancer Activity

A recent study utilized a microfluidic co-culture model to investigate the metabolism of this compound and their subsequent effects on tumor cells. The study revealed:

  • High concentrations of CK and Rh2(S) showed strong antitumor activity before liver metabolism.
  • After metabolism, the antitumor activity decreased significantly for both this compound .
  • Conversely, Rg3(S) displayed no significant inhibitory effect on A549 cells without liver metabolism but showed dose-dependent inhibition after metabolism.

Study 2: Immunomodulatory Effects

In another investigation focusing on immunomodulation, this compound demonstrated varied effects on macrophage functions. The study indicated that different this compound could enhance or suppress immune responses depending on their concentrations and the specific immune pathways activated .

Table 1: Summary of Biological Activities of this compound

Ginsenoside Biological Activity Mechanism
Rb1Anti-inflammatoryInhibition of pro-inflammatory cytokines
RdAnticancerInduction of apoptosis via caspase activation
Rg3CardioprotectiveModulation of calcium channels
CKAntitumorInduction of apoptosis in cancer cells

Properties

CAS No.

74749-74-9

Molecular Formula

C30H52O2

Molecular Weight

444.7 g/mol

IUPAC Name

(3S,5R,8R,9R,10R,14R,17S)-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C30H52O2/c1-20(2)10-9-16-30(8,32)22-13-18-28(6)21(22)11-12-24-27(5)17-15-25(31)26(3,4)23(27)14-19-29(24,28)7/h10,21-25,31-32H,9,11-19H2,1-8H3/t21?,22-,23-,24+,25-,27-,28+,29+,30?/m0/s1

InChI Key

NLHQJXWYMZLQJY-SWIZOJJJSA-N

SMILES

CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)O)C)C)C)O)C

Isomeric SMILES

CC(=CCCC(C)([C@H]1CC[C@@]2(C1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)O)C)C)C)O)C

Key on ui other cas no.

74749-74-9

Synonyms

Ginsenosides
Panaxosides
Sanchinosides

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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